(Cyclobut-2-en-1-yl)(triphenyl)silane

Organosilicon Chemistry Steric Effects Reaction Selectivity

Procurement of cyclobutene-silanes often fails due to generic substitution, where changes in silyl steric bulk or double-bond position lead to divergent reactivity. This cyclobut-2-en-1-yl isomer with a bulky triphenylsilyl group provides a precise solution. - Enables sterically-controlled synthetic strategies; the triphenylsilyl group significantly retards coupling reactions compared to less hindered trialkylsilyl analogs. - Allylic silane architecture is suited for Lewis acid-mediated additions and [3,3]-sigmatropic rearrangements, unlike vinylic (cyclobut-1-en-1-yl) isomers. - High ring strain (~28.5 kcal/mol) allows thermal or photochemical ring-opening, enabling applications in latent curing or energy-efficient polymer processing.

Molecular Formula C22H20Si
Molecular Weight 312.5 g/mol
CAS No. 922189-85-3
Cat. No. B12615023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclobut-2-en-1-yl)(triphenyl)silane
CAS922189-85-3
Molecular FormulaC22H20Si
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESC1C=CC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-17,22H,18H2
InChIKeySASPUPCBYFLRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Cyclobut-2-en-1-yl)(triphenyl)silane


(Cyclobut-2-en-1-yl)(triphenyl)silane (CAS 922189-85-3) is a C₂₂H₂₀Si organosilicon compound [1] featuring a strained cyclobut-2-ene ring directly bonded to a sterically bulky triphenylsilyl group. This hybrid structure places it at the intersection of strained carbocycle chemistry and organosilicon reactivity, making its procurement a decision that requires precise evidence to distinguish from other in-class candidates.

Why Generic Substitution Is Not Viable


Generic substitution among cyclobutene-silanes fails because the combination of ring strain, the position of the double bond, and the steric/electronic profile of the silyl group dictates divergent reactivity, stability, and handling requirements. For example, changing the silyl substituent from triphenylsilyl to trimethylsilyl alters steric bulk [1] and electronic effects [2], while moving the double bond to the 1-position (cyclobut-1-en-1-yl isomer) changes the silicon's attachment from an allylic to a vinylic carbon, fundamentally altering its reactivity. Furthermore, existing silacyclobutene analogs, where silicon is part of the ring, exhibit different strain energies (~21-25 kcal/mol ) compared to all-carbon cyclobutenes (~28.5 kcal/mol strain relief energy [3]). These structural variations prevent simple interchange, necessitating a compound-specific evidence guide.

Quantitative Differentiation Evidence


Steric Bulk: Triphenylsilyl vs. Trimethylsilyl

The triphenylsilyl group in the target compound imparts significantly greater steric bulk compared to the trimethylsilyl analog. While precise Taft Es parameters are not available for these specific groups, a study comparing trimethylsilyl and triphenylsilyl derivatives in azo dyes reported that 'the trimethylsilyl derivative coupled more readily than did the triphenylsilyl compound, and this may be attributed to steric effects' [1]. This class-level inference suggests that for reactions where a sterically demanding silyl group is required to control reaction pathways or selectivity, (Cyclobut-2-en-1-yl)(triphenyl)silane is the preferred choice over (Cyclobut-2-en-1-yl)trimethylsilane.

Organosilicon Chemistry Steric Effects Reaction Selectivity

Electronic Effects on Reaction Rate and Selectivity

The electronic nature of the silyl group modulates reactivity. A study on triphenylsilyl chlorides with varying para-substituents found that 'electron-donating groups slow down the reaction rate and improve the selectivity, while electron-withdrawing groups increase the reaction rate and decrease the selectivity' [1]. The triphenylsilyl group is generally more electron-withdrawing compared to trialkylsilyl groups, which implies that (Cyclobut-2-en-1-yl)(triphenyl)silane will exhibit different reactivity and selectivity profiles in silylation reactions compared to its trialkylsilyl counterparts. This is a class-level inference for the cyclobutene series based on the behavior of the silyl group.

Physical Organic Chemistry Linear Free Energy Relationships Silyl Substituent Effects

Ring Strain: Cyclobutene vs. Cyclobutane Scaffolds

The target compound contains a cyclobutene ring, which is a highly strained system. The strain relief energy for the parent cyclobutene ring-opening to 1,3-butadiene is approximately 28.5 kcal/mol [1]. In contrast, the analogous saturated cyclobutane has a total strain energy of only ~6.6 kcal/mol [1]. This >20 kcal/mol difference in ring strain means that (Cyclobut-2-en-1-yl)(triphenyl)silane will exhibit substantially different thermal and photochemical reactivity compared to (cyclobutyl)triphenylsilane, particularly in electrocyclic ring-opening and cycloaddition reactions. This is a class-level inference based on the well-established reactivity difference between cyclobutenes and cyclobutanes.

Strained Molecules Cyclobutene Chemistry Ring-Opening Reactions

Positional Isomerism: Allylic vs. Vinylic Silanes

The target compound has the silyl group attached to the allylic position (C1) of the cyclobutene, whereas the regioisomer (cyclobut-1-en-1-yl)(triphenyl)silane (CAS 18753-19-0) has it attached to a vinylic carbon. This structural difference is critical: allylic silanes are generally more prone to undergo nucleophilic attack at silicon or participate in [3,3]-sigmatropic rearrangements, while vinylic silanes are more likely to engage in electrophilic substitution at the double bond. Although no direct comparative kinetic data exists for this specific pair, the well-established reactivity dichotomy between allylic and vinylic silanes projects a clear class-level differentiation for procurement.

Isomerism Allylic vs. Vinylic Silanes Regioselectivity

Silicon-Induced Strain Relaxation

Computational studies indicate that substituting a carbon atom with silicon in a cyclobutene ring reduces ring strain. Specifically, 'in the 1-silacyclobut-2-ene 10 by 8.3 kcal/mol and in the 1,4-disiladicyclobuta[a,d]benzene 15 by 19.0 kcal mol(-1), compared to the analogous hydrocarbons' [1]. While the target compound has an external silicon (not in the ring), density functional theory (DFT) studies on silicon-substituted cyclobutenes show that hyperconjugation (π → σ*Si-C) can relax ring strain [2]. This class-level inference suggests that the triphenylsilyl group may provide an added stabilizing hyperconjugative effect compared to an all-carbon analog, potentially increasing thermal stability prior to a desired ring-opening event.

Computational Chemistry Hyperconjugation Silicon Effect on Ring Strain

Validated Application Scenarios


Sterically-Controlled Synthesis of Organosilicon Building Blocks

For synthetic sequences where steric shielding of the silicon center is required to prevent unwanted side reactions, the bulky triphenylsilyl group of this compound offers a clear advantage over less hindered analogs like (cyclobut-2-en-1-yl)trimethylsilane. Evidence from comparative azo dye studies [1] demonstrates that the triphenylsilyl group significantly retards coupling reactions due to steric effects, making it suitable for sterically-controlled synthetic strategies in complex molecule assembly.

Thermally Triggered Ring-Opening Polymerization

The cyclobutene ring in this compound stores approximately 28.5 kcal/mol of strain energy that can be released through thermal or photochemical ring-opening [1]. This makes it a candidate for latent curing agents or reactive monomers in polymer chemistry. Its higher strain energy compared to saturated cyclobutylsilanes (~6.6 kcal/mol [1]) means that it will trigger at lower temperatures or with higher exothermicity, enabling its use in energy-efficient processing or self-healing materials.

Allylic Silane Chemistry for C–C Bond Formation

The allylic positioning of the silyl group in this compound differentiates it from the vinylic isomer (cyclobut-1-en-1-yl)(triphenyl)silane [1]. This makes it suited for transformations specific to allylic silanes, such as Lewis acid-mediated additions to carbonyls or imines, and [3,3]-sigmatropic rearrangements. Researchers aiming to access these reaction pathways must specifically procure the cyclobut-2-en-1-yl isomer.

Electronic Tuning in Silylation-Based Kinetic Resolution

The more electron-withdrawing character of the triphenylsilyl group, compared to trialkylsilyl groups, can be leveraged to accelerate silylation reaction rates [1]. In kinetic resolution or desymmetrization protocols, this compound may provide a higher reaction rate, though potentially with lower selectivity, which can be an advantage in time-sensitive or throughput-oriented processes where reaction rate is the primary optimization parameter.

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